N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide
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Description
“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C12H17N3O2 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is quite complex. It includes a hexahydroquinazolin-2-yl group attached to a butanamide group . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .Scientific Research Applications
Antimalarial Activity
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide: and its derivatives have been studied for their potential antimalarial properties. The structural similarity to compounds with known antimalarial activity suggests that they could interfere with the life cycle of the malaria parasite, offering a possible pathway for the development of new antimalarial drugs .
HIV-1 Protease Inhibition
Compounds related to N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide have shown inhibitory activity against HIV-1 protease. This enzyme is crucial for the maturation of the HIV virus, and its inhibition is a key target for antiretroviral therapy .
Antitumor Properties
The thienopyrimidine class, to which this compound belongs, has been associated with a broad spectrum of biological activities, including antitumor effects. Research into the synthesis of fused thiophene derivatives like thienopyrimidines remains significant due to their potential in cancer treatment .
Anti-inflammatory and Analgesic Effects
Thienopyrimidines are also known for their anti-inflammatory and analgesic properties. The modification of the core structure of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could lead to new compounds that can be used to treat pain and inflammation .
Antibacterial Activity
Studies have indicated that certain thienopyrimidines exhibit antibacterial activity. This suggests that N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could serve as a starting point for the development of new antibacterial agents .
Synthesis of Bioactive Compounds
The compound can be used as a precursor for the synthesis of various bioactive compounds. Its reactions with different reagents can lead to the formation of new structures with potential pharmacological applications .
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-5-10(16)14-12-13-9-7-4-3-6-8(9)11(17)15-12/h2-7H2,1H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHXYNCYGAEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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